molecular formula C11H20O2 B2699985 (1S,2S)-2-(cyclobutylmethoxy)cyclohexan-1-ol CAS No. 2165947-65-7

(1S,2S)-2-(cyclobutylmethoxy)cyclohexan-1-ol

Cat. No. B2699985
CAS RN: 2165947-65-7
M. Wt: 184.279
InChI Key: QMAIXJKUSAGTNM-QWRGUYRKSA-N
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Description

(1S,2S)-2-(cyclobutylmethoxy)cyclohexan-1-ol, also known as CBMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. CBMC is a chiral molecule that belongs to the class of cyclohexanol derivatives.

Scientific Research Applications

Photocycloaddition and Molecular Recognition

(G. Cruciani et al., 1990) explored the photocycloaddition of cyclohex-2-enones to tetramethoxyethylene, leading to the formation of 1-oxa-spiro[3.5]non-5-enes. This research outlines the potential of using cyclohexanone derivatives in photoreactive applications. Similarly, (Aditya N. Khanvilkar & A. Bedekar, 2018) demonstrated the use of optically pure cyclohexan-1-ol derivatives for molecular recognition of enantiomers through NMR and fluorescence spectroscopy. These findings highlight the compound's utility in chemical analysis and enantioselective processes.

Catalytic and Synthetic Chemistry

Research by (B. Gabriele et al., 2000) presented the oxidative cyclization–methoxycarbonylation of 4-yn-1-ols, utilizing catalytic amounts of palladium. This method, relevant to the synthesis of methoxycarbonylmethylene tetrahydrofurans, suggests the utility of cyclohexan-1-ol derivatives in facilitating complex organic transformations. Additionally, (J. Matsuo et al., 2009) explored the catalytic cycloaddition reactions between 3-ethoxycyclobutanones and allylsilanes, further emphasizing the role of cyclohexan-1-ol derivatives in synthetic organic chemistry, particularly in the creation of complex molecular architectures.

properties

IUPAC Name

(1S,2S)-2-(cyclobutylmethoxy)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c12-10-6-1-2-7-11(10)13-8-9-4-3-5-9/h9-12H,1-8H2/t10-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMAIXJKUSAGTNM-QWRGUYRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)O)OCC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)O)OCC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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